molecular formula C9H13FN2O3S B2404223 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride CAS No. 2248753-08-2

2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride

Cat. No.: B2404223
CAS No.: 2248753-08-2
M. Wt: 248.27
InChI Key: UTKPOVJCLJPRJT-UHFFFAOYSA-N
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Description

2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfonyl fluoride group, and an ethanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride derivatives in the presence of a base such as triethylamine.

    Final Assembly: The final step involves coupling the pyrimidine ring with the ethanesulfonyl fluoride moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols under mild conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, especially under acidic or basic conditions, resulting in the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, sulfonic acids, and various oxidation and reduction products.

Scientific Research Applications

2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its potential therapeutic effects and applications in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is unique due to its specific combination of a pyrimidine ring and an ethanesulfonyl fluoride group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O3S/c1-7(2)8-5-9(13)12(6-11-8)3-4-16(10,14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPOVJCLJPRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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